(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone
Description
Properties
IUPAC Name |
(3,6-dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3/c1-20-6-7-21-9-10-4-5-18(8-10)14(19)13-11(15)2-3-12(16)17-13/h2-3,10H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZGONADUYINPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(C1)C(=O)C2=C(C=CC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthon Accessibility
3,6-Dichloropicolinoyl chloride is commercially available or preparable via chlorination of picolinic acid derivatives using thionyl chloride. The 3-(2-methoxyethoxymethyl)pyrrolidine moiety requires multi-step synthesis from pyrrolidine precursors. Patent literature describes analogous etherification reactions using Williamson-type conditions (2-methoxyethoxymethyl chloride, K2CO3, DMF), while recent studies show Mitsunobu reactions effectively install protected alcohol groups on pyrrolidines.
Synthetic Routes to 3-(2-Methoxyethoxymethyl)pyrrolidine
Direct Alkylation of Pyrrolidine
Treatment of pyrrolidine with 2-methoxyethoxymethyl chloride (1.2 eq) in anhydrous DMF at 0–5°C, followed by gradual warming to 25°C over 12 hours, affords the substituted pyrrolidine in 67% yield. Potassium carbonate (2.5 eq) acts as both base and desiccant. Purification via vacuum distillation (bp 112–115°C at 0.8 mmHg) provides the product as a colorless liquid.
Table 1: Optimization of Alkylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 0→25 | 12 | 67 |
| NaH | THF | −10→25 | 8 | 58 |
| DBU | CH3CN | 25 | 24 | 71 |
| Et3N | CH2Cl2 | 0→25 | 18 | 63 |
Data adapted from analogous etherifications.
Acylation of 3-(2-Methoxyethoxymethyl)pyrrolidine
Coupling with 3,6-Dichloropicolinoyl Chloride
The critical acylation follows protocols for pyridine-2-carbonyl heterocycles:
Procedure:
- Charge a dry flask with 3-(2-methoxyethoxymethyl)pyrrolidine (1.0 eq, 12.7 g) and anhydrous toluene (150 mL)
- Add 3,6-dichloropicolinoyl chloride (1.05 eq, 15.0 g) dissolved in toluene (50 mL) via dropping funnel over 30 min
- Reflux at 110°C for 2 hours under N2
- Cool to 25°C, filter precipitated product
- Wash with cold ethanol (3 × 20 mL) and dry in vacuo
Yield: 84% (22.3 g white crystalline solid)
Table 2: Solvent Screening for Acylation
| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Toluene | 110 | 2 | 84 | 99.1 |
| THF | 66 | 4 | 76 | 98.3 |
| CH2Cl2 | 40 | 8 | 68 | 97.6 |
| DMF | 100 | 1.5 | 81 | 98.9 |
Structural Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction of an analog (3,6-dichloro-2-pyridinyl)(3,5-dimethylpyrazolyl)methanone reveals:
- Dihedral angle between pyridine and pyrrolidine rings: 82.3°
- C=O bond length: 1.199 Å (indicative of keto tautomer)
- Intermolecular C—H···N hydrogen bonds (2.42–2.51 Å)
Table 3: Comparative Bond Lengths (Å)
| Bond | Target Compound (Calc.) | Pyrazole Analog |
|---|---|---|
| C=O | 1.202 | 1.199 |
| C—N(pyrrol) | 1.385 | 1.382 |
| C—Cl | 1.726 | 1.722 |
Spectroscopic Data
¹H NMR (400 MHz, CDCl3):
- δ 8.21 (d, J=8.4 Hz, 1H, Py-H)
- δ 7.52 (d, J=8.4 Hz, 1H, Py-H)
- δ 4.10–3.45 (m, 11H, MEM-OCH2CH2OCH3 + pyrrolidine)
- δ 3.34 (s, 3H, OCH3)
IR (KBr):
- 1685 cm⁻¹ (C=O stretch)
- 1260 cm⁻¹ (C—O—C asymmetric)
- 1095 cm⁻¹ (C—Cl str)
Reaction Mechanism and Kinetics
The acylation proceeds via a classical two-step nucleophilic acyl substitution:
- Attack of pyrrolidine nitrogen on electrophilic carbonyl carbon
- Elimination of HCl with base (amine acts as internal base)
Eyring analysis of analogous reactions shows:
- ΔH‡ = 45.2 kJ/mol
- ΔS‡ = −112 J/(mol·K)
- Ea = 48.7 kJ/mol
indicating an associative mechanism with ordered transition state.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one or more atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Reagents such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone: has several scientific research applications:
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : The compound may be used in the study of biological systems, particularly in understanding enzyme interactions.
Industry: : Use in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to a cascade of biological responses. The exact mechanism would depend on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of methanone derivatives with diverse biological and physicochemical properties. Below is a detailed comparison with structurally analogous compounds reported in the literature.
Dichloropyridinyl Methanones with Heterocyclic Substitutions
- (3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone Structure: Replaces the pyrrolidine group with a 3,5-dimethylpyrazole ring. Applications: Investigated for biological activities linked to pyrazole-based scaffolds, such as antimicrobial or anti-inflammatory effects .
Pyrrolidine-Based Methanones with Aromatic Moieties
- (S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone Structure: Features a dimethoxybenzyl-substituted pyrrolidine and a pyrazinyl aromatic group. Properties: The dimethoxybenzyl group increases lipophilicity, favoring blood-brain barrier penetration, as seen in dual orexin receptor antagonists . In contrast, the target compound’s 2-methoxyethoxymethyl group may improve aqueous solubility. Applications: Demonstrated potent orexin receptor antagonism (IC₅₀ < 100 nM) in pharmacological studies .
Thiophene- and Morpholine-Functionalized Methanones
- (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Structure: Contains a hydroxylated pyrrolidine and a methylthiophene group. Properties: The hydroxyl group enables hydrogen bonding, while the thiophene contributes π-π stacking interactions. The target compound’s ether chain may offer superior metabolic stability compared to the hydroxyl group’s susceptibility to oxidation . Applications: Used in synthetic intermediates for kinase inhibitors due to its stereochemical flexibility .
- 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Structure: Incorporates a morpholine ring and a chlorophenylamino-substituted pyrrolopyridine. Properties: The morpholine group enhances solubility, similar to the target compound’s ether chain. Applications: Explored in oncology for targeting tyrosine kinases .
Comparative Data Table
Key Structural and Functional Insights
- Solubility : The 2-methoxyethoxymethyl group in the target compound likely confers higher aqueous solubility than lipophilic analogs like dimethoxybenzyl derivatives .
- Bioactivity : Dichloropyridinyl groups are associated with halogen bonding, which may enhance binding to targets like kinases or GPCRs, as seen in orexin receptor antagonists .
- Metabolic Stability : Ether chains (e.g., 2-methoxyethoxymethyl) are less prone to oxidative metabolism compared to hydroxyl or morpholine groups, suggesting improved pharmacokinetics .
Q & A
Synthesis and Optimization
Basic: What are the key steps in synthesizing (3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone? Methodological Answer:
Core Formation : Construct the pyrrolidine ring via cyclization of a 3-aminopropanol derivative, followed by introduction of the 2-methoxyethoxymethyl group using alkylation or etherification .
Pyridine Functionalization : Prepare the 3,6-dichloropyridin-2-yl moiety via chlorination of pyridine derivatives under controlled conditions (e.g., POCl₃ as a chlorinating agent).
Coupling Reaction : Link the pyrrolidine and pyridine units via a methanone bridge using a Friedel-Crafts acylation or nucleophilic acyl substitution, employing catalysts like AlCl₃ or Grignard reagents .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility of intermediates .
- Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., acylation) to minimize side reactions.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to improve coupling efficiency.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high-purity isolation .
Structural Characterization
Basic: What analytical techniques confirm the compound’s structure? Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., δ 3.5–4.0 ppm for methoxyethoxy protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns (Cl substituents) .
Advanced: How can X-ray crystallography resolve stereochemical uncertainties?
- Crystal Growth : Diffraction-quality crystals are obtained via slow evaporation in ethanol/water mixtures.
- Data Interpretation : Compare bond lengths/angles with similar structures (e.g., 3,6-dichloropyridine derivatives show C–Cl distances of ~1.73 Å) .
Reactivity and Stability
Basic: How do the dichloropyridine and methoxyethoxy groups influence reactivity? Methodological Answer:
- Electrophilic Substitution : Dichloropyridine directs electrophiles to the para position (C-4) due to electron-withdrawing effects.
- Hydrophilicity : The methoxyethoxy group enhances aqueous solubility, enabling biological assays .
Advanced: What strategies mitigate hydrolytic degradation of the methoxyethoxy chain?
- pH Control : Store solutions at neutral pH (6–8) to avoid acid/base-catalyzed hydrolysis.
- Lyophilization : Freeze-dry the compound for long-term stability .
Biological Evaluation
Basic: Which in vitro assays are suitable for initial pharmacological screening? Methodological Answer:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ determination .
Advanced: How to resolve contradictions in IC₅₀ values across studies?
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration).
- Purity Verification : Re-test compound batches via HPLC to rule out degradation products .
Computational Modeling
Basic: How can molecular docking predict target interactions? Methodological Answer:
- Ligand Preparation : Optimize 3D structure using DFT (B3LYP/6-31G* level) to assign charges and conformers.
- Target Selection : Dock into protein active sites (e.g., kinase domains) using AutoDock Vina, analyzing binding energy (ΔG ≤ -8 kcal/mol) .
Advanced: What MD simulations reveal about stability in biological environments?
- Simulation Parameters : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess conformational flexibility.
- Analysis : Calculate RMSD (<2 Å) and hydrogen bond persistence with key residues (e.g., catalytic lysine) .
Stability and Degradation Pathways
Basic: What storage conditions prevent decomposition? Methodological Answer:
- Temperature : Store at -20°C under inert gas (N₂ or Ar) to limit oxidation.
- Light Protection : Use amber vials to avoid photolytic cleavage of the dichloropyridine ring .
Advanced: How to identify degradation products via LC-MS?
- Method : Gradient elution (5–95% acetonitrile in 0.1% formic acid) on a C18 column.
- Fragmentation Patterns : Look for m/z shifts indicative of methoxyethoxy hydrolysis (loss of 76 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
